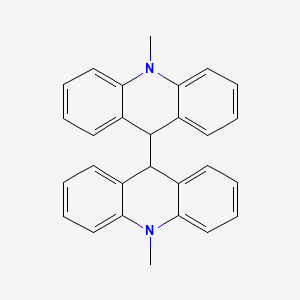
Palladium--vanadium (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium–vanadium (2/1) is a compound consisting of palladium and vanadium in a 2:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, hydrogen storage, and materials science. Palladium and vanadium are both transition metals, and their combination results in a material with enhanced properties compared to the individual metals.
准备方法
Synthetic Routes and Reaction Conditions
Palladium–vanadium (2/1) alloy nanoparticles can be synthesized using a polyol-based synthetic route. This method involves the use of tetraethylene glycol and sodium hydroxide at 250°C. The nanoparticles are stabilized with n-pentyl isocyanide, resulting in a mixture of palladium–vanadium alloy and palladium nanoparticles .
Industrial Production Methods
Industrial production of palladium–vanadium (2/1) typically involves high-temperature reduction processes. For example, vanadium nitride can be prepared by reduction and nitridation of a vanadium-based precursor at 1150°C. This method ensures a high nitrogen content and uniform particle size .
化学反应分析
Types of Reactions
Palladium–vanadium (2/1) undergoes various chemical reactions, including:
Oxidation: The alloy can be oxidized to form oxides of palladium and vanadium.
Reduction: Reduction reactions can convert oxides back to the metallic state.
Substitution: Palladium-catalyzed coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are common
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Organometallic reagents, such as aryl halides and organoboranes, in the presence of palladium catalysts.
Major Products Formed
Oxidation: Palladium oxide and vanadium oxide.
Reduction: Metallic palladium and vanadium.
Substitution: Coupled organic products, such as biaryl compounds.
科学研究应用
Palladium–vanadium (2/1) has a wide range of scientific research applications:
作用机制
The mechanism by which palladium–vanadium (2/1) exerts its effects involves several molecular targets and pathways:
相似化合物的比较
Similar Compounds
Palladium–platinum (2/1): Similar in catalytic properties but more expensive due to the high cost of platinum.
Palladium–nickel (2/1): Used in similar catalytic applications but has different electronic properties.
Palladium–copper (2/1): Also used in catalysis but has lower hydrogen storage capacity.
Uniqueness
Palladium–vanadium (2/1) is unique due to its combination of high catalytic activity and hydrogen storage capacity. The inclusion of vanadium enhances the material’s properties, making it a versatile compound for various applications.
属性
CAS 编号 |
12038-01-6 |
|---|---|
分子式 |
Pd2V |
分子量 |
263.8 g/mol |
IUPAC 名称 |
palladium;vanadium |
InChI |
InChI=1S/2Pd.V |
InChI 键 |
VKTWLYIGVDPRLY-UHFFFAOYSA-N |
规范 SMILES |
[V].[Pd].[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



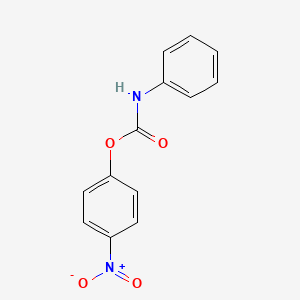
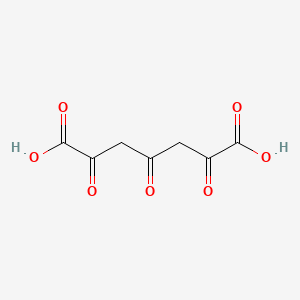
![n-[(e)-(4-Bromophenyl)methylidene]pyridin-3-amine](/img/structure/B14734437.png)
![Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate](/img/structure/B14734440.png)
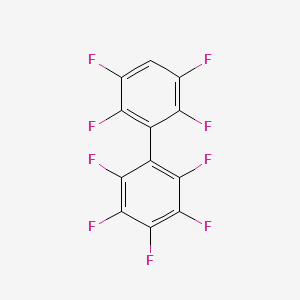
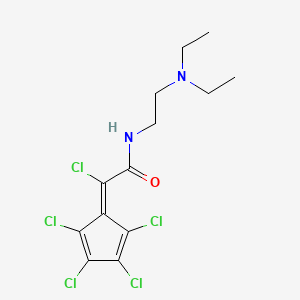
![6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene](/img/structure/B14734459.png)
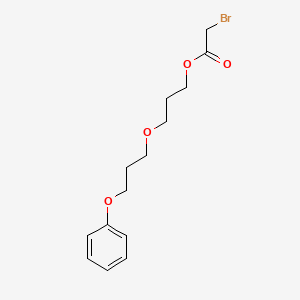
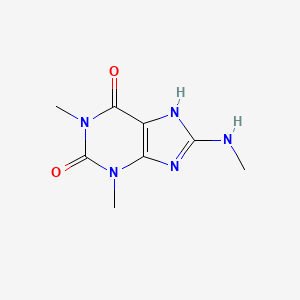
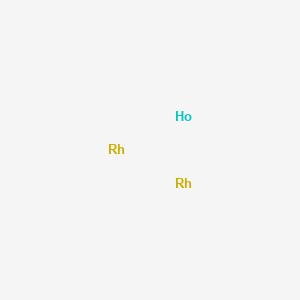
![1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol](/img/structure/B14734481.png)
